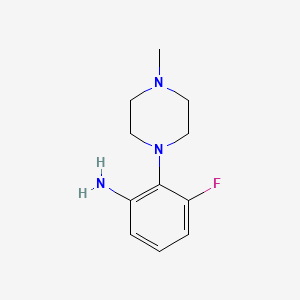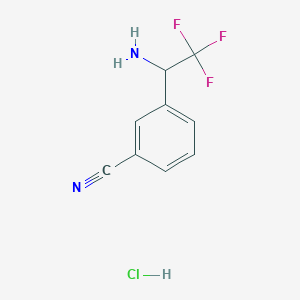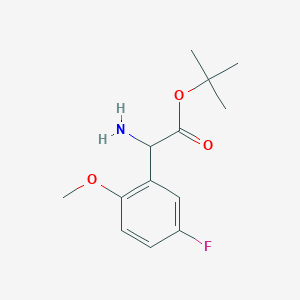![molecular formula C22H16ClN3O4 B2895195 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902923-44-8](/img/no-structure.png)
3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H16ClN3O4 and its molecular weight is 421.84. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antithrombotic Compounds Synthesis
Research led by Furrer et al. (1994) has demonstrated the synthesis of new antithrombotic compounds from 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione 2, showcasing favorable cerebral and peripheral effects. This compound was synthesized in good yield by thermal fusion methods, indicating the potential of pyrido[2,3-d]pyrimidine derivatives in developing antithrombotic therapies (Furrer, Wágner, & Fehlhaber, 1994).
Analgesic, Anti-inflammatory, and Antimicrobial Agents
Giles et al. (2011) have synthesized a new group of pyrimidine derivatives showing analgesic, anti-inflammatory, and antimicrobial activity in a single component. This study highlights the versatility of pyrimidine derivatives in medicinal chemistry, offering a multifunctional approach to pharmaceutical development (Giles, Roopa, Sheeba, Gurubasavarajaswamy, Divakar, & Vidhya, 2011).
Catalytic and Antitumor Activities
Lu et al. (2015) synthesized a series of pyrimidine derivatives coordination complexes, investigating their catalytic properties and antitumor activities. The study found that certain complexes exhibited excellent catalytic performance in decolorization of methyl blue and oxidation of benzyl alcohol to benzaldehyde, alongside showing inhibitory activity against HepG2 cells' growth. This research underscores the potential of pyrimidine derivatives in catalysis and cancer therapy (Lu, Yu, Chen, Hou, Chen, Ma, Gao, & Gong, 2015).
Advanced Drug Design and Sensing Applications
Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives with donor–π–acceptor (D–π–A) structures, exhibiting atypical aggregation-induced emission (AIE) chromophores. These compounds demonstrated solid-state fluorescence and positive solvatochromism, along with potential applications in colorimetric pH sensing and logic gates, showing the broad utility of pyrimidine derivatives in drug design and sensing technologies (Yan, Meng, Li, Ge, & Lu, 2017).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione' involves the condensation of 3-chlorobenzaldehyde with 2-amino-4,6-dichloropyrido[2,3-d]pyrimidine-7-one, followed by the reaction of the resulting intermediate with 1,3-benzodioxole-5-carbaldehyde. The final product is obtained through cyclization and dehydration reactions.", "Starting Materials": [ "3-chlorobenzaldehyde", "2-amino-4,6-dichloropyrido[2,3-d]pyrimidine-7-one", "1,3-benzodioxole-5-carbaldehyde" ], "Reaction": [ "Step 1: Condensation of 3-chlorobenzaldehyde with 2-amino-4,6-dichloropyrido[2,3-d]pyrimidine-7-one in the presence of a base such as potassium carbonate to form the intermediate 3-chloro-1-(pyrido[2,3-d]pyrimidin-4-yl)prop-2-en-1-one.", "Step 2: Reaction of the intermediate with 1,3-benzodioxole-5-carbaldehyde in the presence of a base such as sodium hydride to form the final product 3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.", "Step 3: Cyclization of the final product through heating in the presence of a dehydrating agent such as phosphorus pentoxide to form the desired compound." ] } | |
Número CAS |
902923-44-8 |
Nombre del producto |
3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
Fórmula molecular |
C22H16ClN3O4 |
Peso molecular |
421.84 |
Nombre IUPAC |
3-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16ClN3O4/c23-16-4-1-3-14(9-16)11-25-20-17(5-2-8-24-20)21(27)26(22(25)28)12-15-6-7-18-19(10-15)30-13-29-18/h1-10H,11-13H2 |
Clave InChI |
HCYTVRYMQGKJKR-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(N=CC=C4)N(C3=O)CC5=CC(=CC=C5)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Methyl-1-morpholin-4-yl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2895116.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2895117.png)
![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one](/img/structure/B2895118.png)
![N-(3-acetamidophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2895120.png)

![N-(2-furylmethyl)-3-{2-[(2-{[4-(methylthio)benzyl]amino}-2-oxoethyl)thio]-1H-imidazol-1-yl}benzamide](/img/structure/B2895124.png)
![8-Bromo-2-(methylthio)pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2895125.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylbutanoic acid](/img/structure/B2895129.png)
![[(2-Chlorophenyl)methyl][(2,4,5-trimethylphenyl)sulfonyl]amine](/img/structure/B2895130.png)


![7-hydroxy-N-(2-methoxy-5-methylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2895134.png)